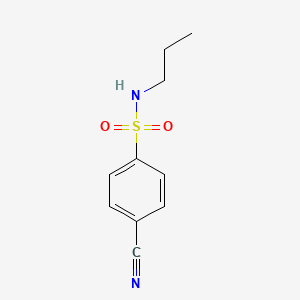

4-cyano-N-propylbenzenesulfonamide

Description

Contextualization within the Sulfonamide Compound Class

Sulfonamides are a broad and significant class of organic compounds characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom. wikipedia.org This functional group, -S(=O)₂-NR₂, is the cornerstone of their chemical identity and diverse applications. wikipedia.org Historically, sulfonamides, often referred to as sulfa drugs, were among the first commercially available antibiotics and played a pivotal role in combating bacterial infections. numberanalytics.comclevelandclinic.org Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov

The versatility of the sulfonamide scaffold extends far beyond antimicrobial agents. By modifying the substituents on the aromatic ring (R) and the sulfonamide nitrogen (R' and R''), chemists have developed a vast library of compounds with a wide array of biological activities. These include diuretics, hypoglycemic agents, and anti-inflammatory drugs. nih.gov The general structure of a sulfonamide allows for systematic modifications, making them ideal candidates for medicinal chemistry research and the development of new therapeutic agents.

Significance of the 4-Cyano and N-Propyl Moieties in Structure-Activity Relationship Studies

The 4-cyano group is an electron-withdrawing group. Its presence on the benzene (B151609) ring significantly influences the electronic properties of the entire molecule. This can affect factors such as the acidity of the sulfonamide N-H proton, the molecule's polarity, and its ability to participate in hydrogen bonding and other non-covalent interactions. In SAR studies, the introduction of a cyano group can be a key modification to probe the electronic requirements of a biological target.

The N-propyl group is a small, flexible alkyl chain. Its size, shape, and lipophilicity are important determinants of how the molecule fits into a binding pocket of a protein or enzyme. The length and branching of the N-alkyl substituent can be systematically varied in SAR studies to optimize binding affinity and selectivity. The propyl group in 4-cyano-N-propylbenzenesulfonamide provides a degree of conformational flexibility, allowing it to adopt different orientations to best interact with its environment.

Overview of Academic Research Areas for Arylsulfonamide Compounds

Arylsulfonamides, a subclass of sulfonamides featuring an aryl group attached to the sulfonyl moiety, are a cornerstone of modern chemical and pharmaceutical research. Their broad utility has led to their investigation in a multitude of academic disciplines.

One major area of focus is medicinal chemistry , where arylsulfonamides are explored for a wide range of therapeutic applications. Researchers have designed and synthesized novel arylsulfonamide derivatives as potential anticancer agents, with some exhibiting significant cytotoxic activity against various cancer cell lines. mdpi.comnih.gov Furthermore, their potential as antiviral agents, including against the H5N1 influenza virus, has been a subject of intense study. nih.gov Other research has investigated their role as anti-inflammatory agents and their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov

In the field of materials science , certain arylsulfonamides have been investigated for their potential applications as fuel additives due to their antioxidant properties. rsc.org Their unique chemical structures can also be leveraged in the development of new polymers and other advanced materials.

Organic synthesis also heavily utilizes arylsulfonamides. The sulfonamide group can act as a directing group or a protecting group in complex synthetic routes. The development of new synthetic methodologies for the preparation of diverse arylsulfonamides remains an active area of research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

4-cyano-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C10H12N2O2S/c1-2-7-12-15(13,14)10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3 |

InChI Key |

QTGBJVYBFRDBBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation

Precursor Synthesis and Functional Group Introduction

The assembly of 4-cyano-N-propylbenzenesulfonamide relies on the efficient preparation of its core components: the 4-cyanobenzenesulfonyl moiety and the introduction of the N-propyl group.

The primary precursor for the synthesis is 4-cyanobenzenesulfonyl chloride. This intermediate is a bifunctional compound containing both a sulfonyl chloride group and a cyano group. sigmaaldrich.comnih.gov While it is commercially available, its synthesis can be achieved through several established chemical transformations. sigmaaldrich.com

One common industrial method for preparing arenesulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid. orgsyn.org In this case, 4-cyanobenzene (benzonitrile) would be treated with an excess of chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced onto the benzene (B151609) ring.

Another route involves the diazotization of 4-aminobenzenesulfonamide (sulfanilamide), followed by a Sandmeyer-type reaction using a cyanide source, such as copper(I) cyanide. However, methods that avoid diazotization reactions are often preferred for safety reasons on an industrial scale. google.com

Alternatively, starting from sodium 4-cyanobenzenesulfonate, the sulfonyl chloride can be prepared by treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride. orgsyn.org

Table 1: Comparison of Synthetic Routes to 4-Cyanobenzenesulfonyl Chloride

| Starting Material | Reagent(s) | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Benzonitrile | Chlorosulfonic Acid (HSO₃Cl) | Cold (0-25°C) | Direct, uses common reagents | Requires careful handling of highly corrosive chlorosulfonic acid |

| Sodium 4-cyanobenzenesulfonate | Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) | Heating | Utilizes a salt precursor | Use of phosphorus reagents, potential for side products |

The introduction of the N-propyl group onto a sulfonamide nitrogen is a crucial step that can be accomplished either before or after the formation of the sulfonamide bond. The most common approach is the N-alkylation of a primary sulfonamide (4-cyanobenzenesulfonamide). Several methods exist for this transformation. nih.govacs.org

Classical Alkylation: This involves the reaction of the primary sulfonamide with a propylating agent, such as n-propyl bromide or n-propyl iodide, in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile (B52724). The base deprotonates the acidic sulfonamide nitrogen, forming an anion that acts as a nucleophile. nih.gov

Phase-Transfer Catalysis: This technique can improve the efficiency of the classical alkylation by facilitating the transfer of the sulfonamide anion from an aqueous or solid phase to an organic phase where the alkylating agent is present. tandfonline.com

Mitsunobu Reaction: An alcohol (n-propanol) can be used to alkylate the sulfonamide under Mitsunobu conditions, which typically involve triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). nih.gov

"Borrowing Hydrogen" Catalysis: More modern and sustainable methods utilize alcohols as alkylating agents through a process called "borrowing hydrogen" or "hydrogen autotransfer." This reaction is catalyzed by transition metal complexes, such as those based on manganese, ruthenium, or iridium. acs.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the sulfonamide, regenerating the catalyst and producing water as the only byproduct. acs.org

Direct Synthetic Routes to this compound

The most direct and widely used method for the preparation of this compound is the reaction between 4-cyanobenzenesulfonyl chloride and n-propylamine. nih.govnih.gov This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. youtube.com

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. An excess of propylamine (B44156) can serve as both the nucleophile and the base, or an auxiliary base like pyridine (B92270) or triethylamine (B128534) can be added. The reaction is generally performed in an inert solvent, such as dichloromethane, diethyl ether, or tetrahydrofuran, at room temperature or with gentle heating. The resulting this compound can then be isolated and purified through standard techniques like crystallization or chromatography.

Derivatization Strategies from the this compound Scaffold

The this compound molecule possesses two primary sites for further chemical modification: the cyano group and the N-propyl chain. These sites allow for the synthesis of a diverse library of related compounds.

The aromatic nitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities. fiveable.me

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Mild hydrolysis can yield the corresponding carboxamide (4-(aminocarbonyl)-N-propylbenzenesulfonamide), while more vigorous conditions lead to the formation of the carboxylic acid (4-carboxy-N-propylbenzenesulfonamide).

Reduction: Catalytic hydrogenation (e.g., using H₂ with a Palladium or Nickel catalyst) or chemical reduction (e.g., with Lithium Aluminum Hydride, LiAlH₄) can reduce the cyano group to a primary amine, yielding 4-(aminomethyl)-N-propylbenzenesulfonamide.

Conversion to Tetrazole: The cyano group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide (NaN₃) often in the presence of an ammonium (B1175870) salt or a Lewis acid, to form a tetrazole ring. This produces N-propyl-4-(2H-tetrazol-5-yl)benzenesulfonamide, a common transformation in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Table 2: Selected Derivatization Reactions at the Cyano Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (partial) | H₂SO₄ (conc.), H₂O, heat | Carboxamide (-CONH₂) |

| Hydrolysis (full) | NaOH(aq), heat, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Reduction | H₂, Pd/C or LiAlH₄ | Aminomethyl (-CH₂NH₂) |

The N-propyl chain, being a saturated alkyl group, is generally less reactive than the aromatic ring or the cyano group. However, certain modifications are possible, though they may require more forcing conditions or indirect strategies.

Oxidation: While challenging to control, oxidation could potentially occur at the carbon atom adjacent to the sulfonamide nitrogen, although this is not a common or high-yielding transformation.

Dealkylation and Re-alkylation: The N-propyl group can be cleaved under specific reductive conditions. youtube.com The resulting primary sulfonamide (4-cyanobenzenesulfonamide) could then be re-alkylated with a different, functionalized three-carbon chain, allowing for the introduction of substituents on the propyl moiety.

Functionalization via Radical Intermediates: It is conceivable to introduce functionality, such as a halogen, onto the propyl chain via free-radical halogenation. This halogenated derivative could then serve as a handle for further nucleophilic substitution reactions. However, this approach often suffers from a lack of selectivity, leading to a mixture of products.

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

The formation of the sulfonamide bond itself, typically from a sulfonyl chloride and an amine, proceeds through a nucleophilic acyl substitution-like mechanism . The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed. wikipedia.org

The Sandmeyer reaction mechanism is believed to proceed via a free radical pathway. byjus.com The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, regenerating the copper(I) catalyst and forming the desired aryl nitrile. wikipedia.orgbyjus.com

The mechanism of palladium-catalyzed cyanation involves a well-defined catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the cyanide group from the cyanide source (e.g., Zn(CN)₂) is transferred to the palladium center. The final step is reductive elimination, where the aryl nitrile product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

The mechanism of Nucleophilic Aromatic Substitution (SNAr) is a two-step process involving an addition-elimination sequence. rsc.org The nucleophile (in this case, the cyanide ion) first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing sulfonamide group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-cyano-N-propylbenzenesulfonamide are predicted to exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the molecule. Although experimental spectra for this specific compound are not publicly available, a detailed analysis based on established chemical shift values and the spectra of analogous compounds, such as N-propylbenzenesulfonamide and other substituted benzenesulfonamides, allows for a reliable prediction of the spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the p-substituted benzene (B151609) ring and the aliphatic protons of the N-propyl group. The aromatic region would likely display two doublets, characteristic of an A₂B₂ spin system, due to the protons on the cyanophenyl group. The protons ortho to the sulfonyl group are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the cyano group due to the stronger electron-withdrawing nature of the sulfonyl group. The N-propyl group would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the nitrogen atom. A broad singlet corresponding to the N-H proton of the sulfonamide group is also expected, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum is expected to show signals for the six carbons of the benzene ring, the cyano carbon, and the three carbons of the N-propyl group. The quaternary carbon attached to the sulfonyl group and the quaternary carbon of the cyano group are expected to have distinct chemical shifts. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the sulfonyl and cyano substituents. The three aliphatic carbons of the propyl group would appear in the upfield region of the spectrum.

Predicted NMR Data:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to SO₂NH) | 8.0 - 8.2 (d) | 128.0 - 130.0 |

| Aromatic CH (ortho to CN) | 7.8 - 8.0 (d) | 132.0 - 134.0 |

| Aromatic C-SO₂NH | - | 140.0 - 142.0 |

| Aromatic C-CN | - | 115.0 - 117.0 |

| CN | - | 118.0 - 120.0 |

| NH | 5.0 - 6.0 (br s) | - |

| N-CH₂ | 2.9 - 3.1 (t) | 45.0 - 47.0 |

| CH₂-CH₃ | 1.5 - 1.7 (sextet) | 22.0 - 24.0 |

| CH₃ | 0.8 - 1.0 (t) | 10.0 - 12.0 |

Note: Predicted values are based on analogous compounds and standard chemical shift tables. 'd' denotes a doublet, 't' a triplet, 'sextet' a six-line multiplet, and 'br s' a broad singlet.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structural assignments and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Cross-peaks would be expected between the aromatic protons on the benzene ring, confirming their ortho relationship. In the aliphatic region, correlations would be observed between the N-CH₂ protons and the -CH₂-CH₃ protons, and between the -CH₂-CH₃ protons and the terminal CH₃ protons, thus confirming the structure of the propyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons. For this compound, this would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, and each aliphatic proton signal to its respective carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected between the N-H proton and the carbons of the propyl group as well as the aromatic carbon attached to the sulfonyl group. Furthermore, correlations between the aromatic protons and the quaternary carbons (C-SO₂NH and C-CN) would definitively establish the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₀H₁₂N₂O₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value. A close match between the theoretical and experimental values (typically within a few parts per million) would provide strong evidence for the correct molecular formula.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an essential tool for assessing the purity of a synthesized compound. nih.govusda.govacgpubs.orgoup.comresearchgate.net A typical LC/MS analysis for this compound would involve injecting a solution of the compound onto a reversed-phase HPLC column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an acid like formic acid to promote protonation, would be employed to separate the target compound from any impurities. nih.govacgpubs.org The eluent would then be introduced into the mass spectrometer. The purity of the compound can be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all observed peaks. The mass spectrometer would simultaneously confirm the identity of the main peak by its mass-to-charge ratio.

Typical LC/MS Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Detection | Full scan or Selected Ion Monitoring (SIM) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.

The presence of a sharp, strong absorption band around 2220-2260 cm⁻¹ would be indicative of the C≡N (cyano) stretching vibration. researchgate.net The sulfonamide group would be identified by two strong stretching vibrations for the S=O bonds, typically in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). researchgate.net The N-H stretching vibration of the sulfonamide would appear as a peak in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group would be seen just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the aliphatic chain would also be present in the fingerprint region (below 1500 cm⁻¹).

Characteristic IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H (stretch) | 3200 - 3400 | Medium |

| Aromatic C-H (stretch) | 3000 - 3100 | Medium |

| Aliphatic C-H (stretch) | 2850 - 2960 | Medium-Strong |

| C≡N (stretch) | 2220 - 2260 | Strong, Sharp |

| S=O (asymmetric stretch) | 1330 - 1370 | Strong |

| S=O (symmetric stretch) | 1140 - 1180 | Strong |

| C-N (stretch) | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

There is no published X-ray crystallographic data for this compound in the searched resources. This type of analysis is crucial for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. Such a study would reveal key structural parameters including the crystal system, space group, unit cell dimensions, and critical bond lengths and angles within the molecule. This information is fundamental to understanding the compound's solid-state conformation, intermolecular interactions, and packing in the crystal lattice. Without experimental data, any depiction of its crystal structure would be purely speculative.

Chromatographic Techniques for Purification and Isolation (e.g., HPLC, Column Chromatography)

Similarly, specific protocols for the purification and isolation of this compound using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or column chromatography are not detailed in the available literature. The development of such methods would involve screening various stationary phases (e.g., silica (B1680970) gel, C18) and mobile phase compositions to achieve optimal separation of the target compound from any impurities or reaction byproducts. The results of such studies would typically be presented with data on retention times, resolution, and purity assessment, none of which are currently available for this specific molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity parameters.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-cyano-N-propylbenzenesulfonamide, DFT calculations can be employed to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and various electronic properties.

DFT studies on molecules containing a cyano group have shown that this group is strongly electron-withdrawing. This property influences the electronic distribution across the entire molecule. The calculated HOMO and LUMO energies are critical in determining the molecule's chemical reactivity and kinetic stability. A lower HOMO-LUMO energy gap implies higher reactivity. For this compound, the presence of the electron-withdrawing cyano and sulfonamide groups is expected to influence these frontier orbitals significantly.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -7.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the sulfonamide group, making them susceptible to interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the N-propyl group and the benzene (B151609) ring would exhibit positive potential. The cyano group is known to have a negative region along the extension of the C≡N axis, which can act as an electron donor researchgate.net.

Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, provides quantitative values for the charge on each atom. This information is crucial for understanding the molecule's polarity and intermolecular interactions.

Table 2: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Charge (e) | Implication |

| N (cyano) | -0.45 | Electron-rich center, potential for hydrogen bonding. |

| C (cyano) | +0.15 | Electron-deficient due to bonding with nitrogen. |

| S (sulfonamide) | +1.80 | Highly electron-deficient, susceptible to nucleophilic attack. |

| O (sulfonamide) | -0.70 | Electron-rich centers, potential for hydrogen bonding. |

| N (sulfonamide) | -0.90 | Electron-rich center. |

Note: The values in this table are hypothetical and serve as illustrative examples of data obtained from charge distribution analysis.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand (in this case, this compound) interacts with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of this interaction. Sulfonamide derivatives are known to target various enzymes, including carbonic anhydrases and cyclin-dependent kinases (CDKs) researchgate.net.

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Kinase

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Interacting Residues | Lys78, Glu95, Leu132 | Key amino acids in the binding site involved in interactions. |

| Hydrogen Bonds | N-H (sulfonamide) with Glu95 backbone; S=O with Lys78 side chain | Specific hydrogen bonding interactions stabilizing the complex. |

| Hydrophobic Interactions | Benzene ring with Leu132 | Van der Waals interactions contributing to binding. |

Note: The data in this table is hypothetical and for illustrative purposes.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding.

For this compound, an MD simulation could show how the propyl chain adapts its conformation within the binding pocket to maximize favorable interactions. It could also reveal the stability of the key hydrogen bonds identified in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

A QSAR study for a series of N-propylbenzenesulfonamide analogs with varying substituents on the benzene ring could be performed. The model would use molecular descriptors, which are numerical representations of chemical and physical properties, to predict a specific biological activity, such as inhibitory concentration (IC50) against a particular enzyme.

Table 4: Example of Molecular Descriptors Used in a Hypothetical QSAR Model for Benzenesulfonamide (B165840) Analogs

| Descriptor | Type | Description |

| LogP | Lipophilicity | Partition coefficient between octanol and water; relates to membrane permeability. |

| Molecular Weight (MW) | Steric | The mass of the molecule. |

| Polar Surface Area (PSA) | Electronic | The surface sum over all polar atoms; relates to drug transport properties. |

| Dipole Moment | Electronic | A measure of the molecule's overall polarity. |

| HOMO Energy | Quantum Chemical | Energy of the highest occupied molecular orbital. |

A resulting QSAR equation might look like: pIC50 = c0 + c1LogP + c2PSA + c3*HOMO

This equation could then be used to predict the pIC50 (the negative logarithm of the IC50) for new compounds, including this compound, and to understand which properties are most important for biological activity. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity.

Computational Elucidation of Reaction Pathways and Mechanisms

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the formation and transformation of molecules. For this compound, while specific theoretical studies detailing its reaction pathways are not extensively available in the reviewed literature, the general principles and methodologies of computational chemistry are widely applied to the broader class of sulfonamides. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surfaces of reactions, identify transition states, and determine the most likely mechanistic pathways.

Theoretical investigations into the synthesis of sulfonamides often focus on the reaction between a sulfonyl chloride (like 4-cyanobenzenesulfonyl chloride) and an amine (in this case, n-propylamine). Computational models can be used to explore the step-by-step process of this nucleophilic substitution reaction. This includes the initial formation of a complex between the reactants, the geometry of the transition state, and the final products. The calculated energy barriers associated with different potential pathways allow researchers to predict which mechanism is more favorable under specific conditions.

Key aspects that are typically investigated in computational studies of sulfonamide reactions include:

Geometric and Electronic Structures: Optimization of the geometries of reactants, intermediates, transition states, and products to understand their three-dimensional arrangements and electronic properties.

Solvent Effects: Incorporation of solvent models to simulate how the reaction environment influences the mechanism and energetics, as many reactions are performed in solution.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, orbital interactions, and the nature of chemical bonds, which can help in understanding the electronic changes that occur during the reaction.

While detailed research findings and data tables for the computational elucidation of reaction pathways specific to this compound are not available in the public domain, the table below summarizes the common computational approaches and the types of insights they provide in the study of sulfonamide reaction mechanisms in general.

| Computational Method/Analysis | Information Provided in Mechanistic Studies |

| Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for calculating the electronic structure of molecules. It is widely used to determine the geometries and energies of reactants, products, and transition states. |

| Transition State Searching | Identifies the highest energy point along the reaction coordinate, which corresponds to the transition state. The geometry and energy of the transition state are critical for calculating the activation energy and understanding the reaction mechanism. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Traces the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species on the potential energy surface. |

| Natural Bond Orbital (NBO) Analysis | Examines the charge distribution and orbital interactions within the molecule. It can reveal details about bond formation and breaking, as well as the nature of intermolecular interactions that stabilize intermediates and transition states. |

| Solvation Models (e.g., PCM, SMD) | Simulate the effect of the solvent on the reaction. The polarity of the solvent can significantly influence the stability of charged species and the overall energy profile of the reaction. |

The application of these computational tools to the study of this compound would provide a deeper understanding of its synthesis and reactivity. Such studies could, for instance, elucidate the precise mechanism of the sulfonylation of n-propylamine with 4-cyanobenzenesulfonyl chloride, including the role of any catalysts or additives, and could also be used to predict the reactivity of this compound in subsequent chemical transformations.

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a robust functional group, yet it can participate in several important chemical transformations, including reactions at the nitrogen atom and cleavage of the sulfur-nitrogen bond.

The hydrogen atom attached to the nitrogen in the sulfonamide moiety of 4-cyano-N-propylbenzenesulfonamide can be substituted with various alkyl and acyl groups. These reactions typically proceed via deprotonation of the sulfonamide nitrogen with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an electrophilic alkylating or acylating agent.

N-Alkylation: The introduction of an additional alkyl group onto the sulfonamide nitrogen can be achieved using alkyl halides or other alkylating agents in the presence of a base. The general reaction is as follows:

Reaction Scheme: 4-CNC₆H₄SO₂NH(CH₂CH₂CH₃) + R-X + Base → 4-CNC₆H₄SO₂N(R)(CH₂CH₂CH₃) + Base·HX

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the reaction's efficiency.

N-Acylation: Similarly, an acyl group can be introduced by reacting the sulfonamide with an acyl chloride or anhydride. This reaction is often facilitated by a base to neutralize the hydrogen chloride or carboxylic acid byproduct.

Reaction Scheme: 4-CNC₆H₄SO₂NH(CH₂CH₂CH₃) + R-COCl + Base → 4-CNC₆H₄SO₂N(COR)(CH₂CH₂CH₃) + Base·HCl

These N-functionalized derivatives are important in medicinal chemistry and for modifying the properties of the parent molecule.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides

| Electrophile | Reagent/Conditions | Product Type |

| Methyl iodide (CH₃I) | K₂CO₃, DMF | N-Methylated sulfonamide |

| Benzyl bromide (BnBr) | NaH, THF | N-Benzylated sulfonamide |

| Acetyl chloride (CH₃COCl) | Pyridine (B92270) | N-Acetylated sulfonamide |

| Benzoyl chloride (PhCOCl) | Et₃N, CH₂Cl₂ | N-Benzoylated sulfonamide |

The cleavage of the sulfonamide bond is a critical reaction, particularly in the context of using the 4-cyanobenzenesulfonyl group as a protecting group for amines. The robust nature of the sulfonamide linkage means that its cleavage often requires specific and sometimes harsh conditions.

Research has shown that 4-cyanobenzenesulfonamides can be effectively cleaved under the action of a thiol and a base. This method is advantageous as it proceeds under relatively mild conditions compared to other sulfonamide cleavage protocols. The proposed mechanism involves nucleophilic attack of the thiolate on the sulfur atom of the sulfonamide, leading to the displacement of the amine.

Cleavage Conditions:

Reagents: A common reagent system is a thiol, such as 1-dodecanethiol, in the presence of a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU).

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are typically used.

The efficiency of the cleavage can be influenced by the nature of the thiol and the base, as well as the reaction temperature. This targeted cleavage is a testament to the strategic design of the 4-cyanobenzenesulfonyl group for use in synthetic chemistry.

Reactions of the 4-Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, providing access to other important chemical moieties such as carboxylic acids, amines, and amides, as well as serving as a building block for nitrogen-containing heterocycles.

Hydrolysis: The cyano group of this compound can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions.

Acidic Hydrolysis: Treatment with a strong acid such as aqueous sulfuric acid or hydrochloric acid, typically with heating, will convert the nitrile to a carboxylic acid. The reaction proceeds via the intermediate formation of an amide.

Basic Hydrolysis: Alternatively, heating with an aqueous solution of a strong base like sodium hydroxide will also yield the corresponding carboxylate salt, which upon acidification gives the carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents.

Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF) can also be employed for this transformation.

Amidation: The cyano group can be partially hydrolyzed to an amide under controlled conditions. For example, treatment with hydrogen peroxide in the presence of a base can afford the corresponding carboxamide.

Table 2: Transformations of the 4-Cyano Group

| Reaction | Reagents/Conditions | Product Functional Group |

| Hydrolysis | H₂SO₄ (aq), Δ or NaOH (aq), Δ then H₃O⁺ | Carboxylic acid (-COOH) |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary amine (-CH₂NH₂) |

| Amidation | H₂O₂, NaOH | Amide (-CONH₂) |

The cyano group is an excellent precursor for the synthesis of various nitrogen-containing heterocyclic rings, which are of significant interest in medicinal and materials chemistry.

Tetrazoles: A common transformation is the [3+2] cycloaddition reaction of the nitrile with an azide (B81097) source to form a tetrazole ring. This reaction is often catalyzed by a Lewis acid.

Reaction Scheme: 4-CNC₆H₄SO₂NH(CH₂CH₂CH₃) + NaN₃ + Lewis Acid → 4-(1H-tetrazol-5-yl)C₆H₄SO₂NH(CH₂CH₂CH₃)

Triazines: Aryl nitriles can also undergo trimerization to form 1,3,5-triazine rings, although this typically requires harsh conditions such as high pressure and temperature, or the use of specific catalysts.

These reactions highlight the utility of the cyano group as a linchpin for the construction of more complex molecular architectures.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzenesulfonamide (B165840) Ring

The benzene (B151609) ring of this compound is substituted with two strongly electron-withdrawing groups: the cyano group and the N-propylsulfamoyl group. This electronic characteristic profoundly affects its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The presence of two powerful deactivating groups makes the aromatic ring significantly less reactive towards electrophiles than benzene. Both the cyano and the sulfonamide groups are meta-directing. Therefore, if an electrophilic aromatic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to both existing substituents (i.e., positions 2 and 6 relative to the sulfonamide group). However, forcing such a reaction would require very harsh conditions, and the yields are expected to be low.

Directing Effects:

-SO₂NHR group: Meta-directing, deactivating.

-CN group: Meta-directing, deactivating.

Nucleophilic Aromatic Substitution (SNA_r): Conversely, the electron-deficient nature of the aromatic ring makes it a good candidate for nucleophilic aromatic substitution, provided there is a suitable leaving group on the ring (e.g., a halogen). For instance, if a halogen were present at a position ortho or para to either the cyano or sulfonamide group, it would be activated towards displacement by a nucleophile. The strong electron-withdrawing character of these groups would stabilize the intermediate Meisenheimer complex, facilitating the reaction.

Table 3: Predicted Reactivity in Aromatic Substitution Reactions

| Reaction Type | Reactivity | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution | Highly deactivated | Meta to both -SO₂NHR and -CN groups |

| Nucleophilic Aromatic Substitution | Activated (with a leaving group) | Ortho or Para to -SO₂NHR and -CN groups |

Radical Reactions and Photochemical Transformations of this compound

The study of radical reactions and photochemical transformations of sulfonamides has revealed their potential in various synthetic applications. The specific compound, this compound, possesses a unique combination of a sulfonamide group, a propyl chain, and a cyano group on the aromatic ring. This structure suggests a rich and complex reactivity under radical and photochemical conditions. The electron-withdrawing nature of the cyano group is anticipated to play a significant role in the pathways of these transformations.

Proton-Coupled Electron Transfer (PCET) Applications in Sulfonamide Chemistry

Proton-Coupled Electron Transfer (PCET) is a fundamental process in which both an electron and a proton are transferred in a single concerted or stepwise elementary step. In the context of sulfonamide chemistry, PCET has emerged as a powerful tool for the generation of N-centered radicals under mild conditions, often employing photoredox catalysis.

The general mechanism for PCET-mediated N-H bond activation in a sulfonamide (ArSO₂NHR) involves a photocatalyst (PC) and a base. Upon photoexcitation, the photocatalyst can act as an oxidant. In a concerted PCET process, the excited photocatalyst abstracts an electron from the N-H bond while the base accepts the proton simultaneously. This process bypasses the formation of high-energy intermediates that would be generated in stepwise electron transfer (ET) or proton transfer (PT) pathways, making it a more energetically favorable route for radical generation.

The feasibility of a concerted PCET mechanism can be evaluated through electrochemical and spectroscopic techniques. For instance, cyclic voltammetry can determine the oxidation potential of the sulfonamide. If the direct oxidation of the sulfonamide by the excited photocatalyst is thermodynamically unfavorable, it lends support to a PCET mechanism where the proton transfer facilitates the otherwise difficult electron transfer. Furthermore, luminescence quenching studies can demonstrate that the quenching of the photocatalyst's excited state is dependent on the presence of both the sulfonamide and a suitable base, which is a hallmark of a concerted PCET process.

For this compound, the strongly electron-withdrawing cyano group (-CN) on the benzene ring is expected to increase the oxidation potential of the molecule compared to sulfonamides with electron-donating or neutral substituents. This higher oxidation potential would make direct electron transfer from the sulfonamide to a photocatalyst more challenging. Consequently, a concerted PCET pathway is likely to be a highly relevant mechanism for the activation of the N-H bond in this particular compound. The increased acidity of the N-H proton due to the electron-withdrawing cyano group could further facilitate the proton transfer step in the PCET process.

The N-centered radical generated from this compound via PCET can then participate in a variety of subsequent reactions, such as intramolecular cyclizations or intermolecular additions to unsaturated systems, leading to the formation of complex nitrogen-containing molecules.

Below is an illustrative data table comparing the hypothetical electrochemical properties and relative reaction rates for a series of substituted N-propylbenzenesulfonamides in a photocatalytic reaction believed to proceed via PCET. The data is conceptual and designed to demonstrate the expected electronic effects.

| Substituent on Benzene Ring | Hammett Parameter (σp) | Oxidation Potential (V vs. SCE) (Hypothetical) | Relative Rate of PCET-mediated Reaction (Hypothetical) |

| 4-Methoxy (-OCH₃) | -0.27 | 1.5 | 1.2 |

| 4-Methyl (-CH₃) | -0.17 | 1.6 | 1.0 |

| Hydrogen (-H) | 0.00 | 1.7 | 0.8 |

| 4-Cyano (-CN) | 0.66 | 1.9 | 1.5 |

Further research into the specific photochemical and radical reactions of this compound would be valuable to fully elucidate its reactivity and potential applications in synthetic organic chemistry.

Structure Activity Relationship Sar and Molecular Interaction Studies

Correlation of 4-cyano-N-propylbenzenesulfonamide Structural Features with Molecular Target Binding

Influence of the N-Propyl Chain Length and Conformation

The N-propyl group attached to the sulfonamide nitrogen introduces a degree of flexibility and lipophilicity that can significantly influence the compound's binding to a receptor or enzyme active site. The length and conformation of this alkyl chain are critical determinants of inhibitory potency. In the context of carbonic anhydrase (CA) inhibition, for instance, the nature of N-substituents on benzenesulfonamides plays a crucial role in modulating activity. nih.gov

Studies on a series of N-alkyl-substituted 4-aminobenzenesulfonamide derivatives have shown that the length of the alkyl chain can impact inhibitory potency against different CA isoforms. For example, in a series of 4-cyanamidobenzenesulfonamides, compounds with longer aliphatic chains (such as n-hexyl) demonstrated more effective inhibition of hCA I compared to those with smaller alkyl groups. nih.gov This suggests that the N-propyl group of this compound likely extends into a hydrophobic pocket within the enzyme's active site. The flexibility of the propyl chain allows it to adopt a conformation that maximizes favorable van der Waals interactions with hydrophobic amino acid residues, thereby enhancing binding affinity. nih.govnih.gov The optimal length of the alkyl chain often represents a balance; it must be long enough to reach and effectively occupy a hydrophobic sub-pocket, but not so long as to introduce steric hindrance or an unfavorable entropic penalty upon binding.

Role of the 4-Cyano Group in Receptor/Enzyme Recognition

The 4-cyano group is a potent electron-withdrawing group that significantly influences the electronic properties of the benzene (B151609) ring and can participate in specific interactions within a binding site. Its linear geometry and ability to act as a hydrogen bond acceptor are key to its role in molecular recognition. The cyano moiety can modify the electronic density of the attached benzene ring, which can be a crucial factor for receptor fit and selectivity. acs.org

In some enzyme-inhibitor complexes, the cyano group has been observed to engage in direct or water-mediated hydrogen bonds with amino acid residues. acs.org For example, in the context of other nitrile-containing inhibitors, the cyano group has been shown to interact with residues such as Gln. acs.org Furthermore, its electron-withdrawing nature can enhance the acidity of the sulfonamide proton, which may facilitate the coordination of the sulfonamide group to the zinc ion in metalloenzymes like carbonic anhydrase. This electronic modulation is a well-established principle in the design of sulfonamide inhibitors. nih.gov

Impact of Substituent Effects on the Benzenesulfonamide (B165840) Ring

The benzenesulfonamide scaffold is the cornerstone for a vast number of enzyme inhibitors. Substituents on the aromatic ring can profoundly affect the reactivity and binding orientation of the entire molecule. mdpi.com These effects are generally categorized as inductive and resonance effects. The 4-cyano group, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic substitution but, more importantly in the context of enzyme binding, it modulates the charge distribution across the ring. unich.itnih.gov

Investigations of Specific Enzyme Inhibition Mechanisms (Non-Clinical Focus)

The structural features of this compound make it a candidate for inhibiting enzymes that recognize the benzenesulfonamide motif, notably carbonic anhydrases and certain metalloproteases.

Carbonic Anhydrase (CA) Isoform Selectivity and Binding Characteristics

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes. nih.gov The primary interaction involves the coordination of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site. nih.govnih.gov The affinity and selectivity of inhibition are then modulated by the substituents on the benzenesulfonamide scaffold.

Table 1: Hypothetical Interaction Profile of this compound with Carbonic Anhydrase II

| Structural Moiety | Potential Interacting Residues/Components in CA II Active Site | Type of Interaction |

| Sulfonamide Group (-SO₂NH₂) | Zn(II) ion, Thr199 | Coordination, Hydrogen Bonding |

| N-Propyl Chain | Val121, Phe131, Leu198 | Hydrophobic (van der Waals) |

| 4-Cyano Group | Gln92, Asn67, Water molecules | Hydrogen Bonding, Dipole-Dipole |

| Benzene Ring | Val135, Leu198 | van der Waals |

Ligand-Binding Domain Analysis with Nuclear Receptors (e.g., PPARγ)

The interaction of small molecules with nuclear receptors, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), is a critical area of research for the development of therapeutics for metabolic diseases. The ligand-binding domain (LBD) of PPARγ is a key target for a class of drugs known as thiazolidinediones. The LBD of PPARs features a characteristic Y-shaped hydrophobic pocket, and the binding of a ligand can induce conformational changes, particularly in the C-terminal activation function 2 (AF2) helix (also known as helix 12), which are crucial for receptor activation. nih.gov

While direct crystallographic or detailed binding studies of this compound with PPARγ are not extensively documented in publicly available research, the analysis of its structural components allows for hypothetical modeling of its interaction within the LBD. The benzenesulfonamide core is a common scaffold in various enzyme inhibitors and receptor modulators. The interaction of such ligands with the PPARγ LBD is typically governed by a combination of hydrogen bonds and hydrophobic interactions.

The polar sulfonamide group and the cyano group of this compound could potentially form hydrogen bonds with polar residues within the binding pocket. The N-propyl group and the benzene ring would likely engage in hydrophobic interactions with nonpolar residues. The specific orientation and binding affinity would be determined by the precise fit of the molecule within the complex three-dimensional space of the LBD.

Studies on other sulfonamide-containing ligands have shown that the nature and position of substituents on the benzene ring and the sulfonamide nitrogen are critical for determining the mode of interaction (agonist, partial agonist, or antagonist). rsc.org For instance, bulkier substituents can sterically hinder the proper folding of the AF2 helix, leading to an antagonistic effect. rsc.org

Design and Application of this compound as Mechanism-Based Probes

Mechanism-based probes are valuable tools in chemical biology for the study of enzyme mechanisms and for the identification and characterization of drug targets. These probes are typically unreactive until they are catalytically converted by a specific enzyme into a reactive species that can then covalently modify the enzyme, leading to its inactivation.

The design of this compound as a mechanism-based probe would depend on the target enzyme and its catalytic mechanism. The cyano group (C≡N) is an electrophilic center that can be susceptible to nucleophilic attack, and the benzenesulfonamide scaffold can be modified to enhance its reactivity or specificity.

For example, if targeting a specific enzyme, the N-propyl group could be replaced with a moiety that, upon enzymatic transformation, would unmask a reactive functional group. This reactive group could then form a covalent bond with a nearby nucleophilic amino acid residue in the enzyme's active site.

While there is no specific literature detailing the application of this compound as a mechanism-based probe, the general principles of probe design can be applied. The following table illustrates a hypothetical design strategy for modifying the parent compound to create potential mechanism-based probes.

Table 1: Hypothetical Design of Mechanism-Based Probes from this compound

| Compound | Modification from Parent Compound | Potential Activation Mechanism | Target Enzyme Class |

| Probe A | Replacement of N-propyl with an acetylenic group | Enzyme-catalyzed oxidation of the alkyne to a reactive ketene | Hydrolases, Oxidoreductases |

| Probe B | Introduction of a latent leaving group on the benzene ring | Enzyme-induced elimination to form a reactive quinone methide | Transferases |

| Probe C | Modification of the cyano group to a vinyl group | Epoxidation of the vinyl group by Cytochrome P450 enzymes | Cytochrome P450s |

Integration of Computational Approaches in SAR Elucidation

Computational chemistry plays a pivotal role in modern drug discovery and in the elucidation of Structure-Activity Relationships (SAR). Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in predicting the biological activity of compounds and in guiding the design of new molecules with improved properties. tandfonline.com

In the context of this compound, computational approaches can provide valuable insights into its potential biological targets and its binding mode. Molecular docking simulations, for example, can be used to predict the binding affinity and orientation of the compound within the active site of various enzymes or receptors. nih.gov These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding energy. benthamdirect.com

MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and the conformational changes that may occur upon ligand binding. tandfonline.com QSAR studies involve the development of mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While a comprehensive QSAR study requires a dataset of structurally related compounds with measured activities, the principles can be applied to understand the contribution of different structural features of this compound to its putative activity.

The following table presents a hypothetical SAR summary for a series of analogs of this compound, as might be generated through a combined experimental and computational workflow.

Table 2: Illustrative Structure-Activity Relationship Data for Analogs of this compound

| Analog | R1 (at N-sulfonamide) | R2 (on benzene ring) | Hypothetical IC50 (µM) | Key Computational Finding |

| 1 (Parent) | n-propyl | 4-cyano | 10.5 | Favorable hydrophobic interaction of the propyl group. |

| 2 | ethyl | 4-cyano | 15.2 | Reduced hydrophobic contact compared to the parent. |

| 3 | isopropyl | 4-cyano | 8.1 | Enhanced van der Waals interactions from branched alkyl chain. |

| 4 | n-propyl | 4-nitro | 25.8 | Unfavorable electrostatic interactions of the nitro group. |

| 5 | n-propyl | 4-amino | 5.3 | Potential for an additional hydrogen bond from the amino group. |

Such computational analyses, even in the absence of extensive experimental data for the specific compound, are invaluable for prioritizing the synthesis of new analogs and for generating hypotheses about the molecular basis of their activity. nih.gov

Advanced Applications in Chemical Research and Material Science

Role as a Synthetic Intermediate for Complex Chemical Entities

The presence of a reactive cyano group and a sulfonamide moiety makes 4-cyano-N-propylbenzenesulfonamide and its analogs valuable intermediates in organic synthesis. The cyano group can be chemically transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are key components in many biologically active compounds and complex heterocyclic systems.

Research has demonstrated the utility of related cyanobenzenesulfonamide structures in the synthesis of complex molecules. For instance, a similar compound, 3-(4-(4-cyanophenyl)-2-(propylthio)-1H-imidazol-1-yl)benzenesulfonamide, has been synthesized, showcasing the role of the cyanophenyl group as a building block for intricate imidazole (B134444) derivatives. nih.gov The synthesis of such complex heterocyclic compounds often involves multi-step reactions where the cyanobenzenesulfonamide core serves as a foundational scaffold.

The general synthetic route to these complex entities often involves the initial formation of the sulfonamide, followed by reactions leveraging the cyano group. For example, the synthesis of novel (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide (B165840) derivatives highlights the role of the cyano group in forming hydrazone and pyridone structures. nih.gov These transformations are crucial in medicinal chemistry for the development of new therapeutic agents.

The following table outlines a representative synthesis of a complex imidazole derivative from a related cyanobenzenesulfonamide, illustrating the role of the cyano-functionalized scaffold.

| Step | Reactants | Product | Key Transformation |

| 1 | 3-Aminobenzenesulfonamide, α-haloketone | Substituted benzenesulfonamide | Formation of an intermediate for cyclization |

| 2 | Substituted benzenesulfonamide, KSCN | Imidazole-2-thione derivative | Cyclization to form the imidazole ring |

| 3 | Imidazole-2-thione derivative, Alkyl halide | S-alkylated imidazole derivative | Alkylation of the thione group |

This demonstrates the strategic importance of the cyanobenzenesulfonamide framework in constructing complex molecular architectures.

Potential in Functional Material Development

The unique electronic properties imparted by the cyano group, combined with the structural versatility of the sulfonamide backbone, position this compound as a promising candidate for the development of functional materials, such as specialty polymers and chromophores.

In the realm of polymer chemistry, compounds containing cyano groups are instrumental as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and low dispersities, which is crucial for high-performance applications. For example, 4-cyanopentanoic acid dithiobenzoate is a commonly used CTA for the controlled polymerization of various monomers, including those for biomedical applications like poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA). researchgate.net

The structural similarity of this compound to these established CTAs suggests its potential as a building block for creating specialty polymers. By incorporating this molecule into a polymer chain, it is possible to introduce specific functionalities that can influence the material's properties, such as thermal stability, solubility, and electronic characteristics.

The table below summarizes the key components and outcomes of RAFT polymerization where cyano-containing compounds are used, highlighting the potential role for this compound analogs.

| Polymerization System | Monomer | Cyano-containing CTA | Resulting Polymer |

| RAFT Polymerization | N-(2-hydroxypropyl)methacrylamide (HPMA) | 4-Cyanopentanoic acid dithiobenzoate | Well-defined PHPMA |

| RAFT Polymerization | Methyl Methacrylate (MMA) | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | Controlled poly(methyl methacrylate) |

The cyano group is a strong electron-withdrawing group, which is a desirable feature in the design of push-pull chromophores. These molecules have a structure with an electron-donating group and an electron-withdrawing group, leading to interesting optical and electronic properties, such as strong absorption of light and fluorescence. Dicyanopyrazine-derived push-pull chromophores have been shown to be effective photoredox catalysts, demonstrating the importance of the cyano functionality in this class of materials. rsc.org

Given this, this compound could serve as a valuable precursor for novel chromophores. The cyanobenzenesulfonamide part of the molecule can act as the electron-accepting unit, and various electron-donating groups can be attached to create a push-pull system. The N-propyl group also offers a site for further functionalization to fine-tune the solubility and processing characteristics of the resulting chromophoric materials.

Applications in Catalytic Systems or Ligand Design

The sulfonamide group and the nitrogen atom of the cyano group in this compound can act as coordination sites for metal ions, making it a potential ligand for the design of novel catalytic systems and metal complexes with interesting properties.

The coordination chemistry of sulfonamide derivatives is well-established, with these ligands forming stable complexes with a variety of transition metals. researchgate.netnih.gov These metal complexes have shown potential in various catalytic applications, including oxidation and reduction reactions. The electronic properties of the ligand can significantly influence the catalytic activity of the metal center. The presence of the electron-withdrawing cyano group in this compound can modulate the electron density at the metal center, thereby tuning its reactivity.

Furthermore, cyano-containing ligands are known to form coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are of great interest due to their high surface area and tunable porosity, which makes them suitable for applications in gas storage, separation, and heterogeneous catalysis. The bifunctional nature of this compound, with its sulfonamide and cyano groups, could be exploited to create novel coordination networks with unique topologies and functionalities.

The following table provides examples of metal complexes formed with related sulfonamide and cyano-containing ligands, illustrating the potential of this compound in this field.

| Ligand Type | Metal Ion | Resulting Complex/Application |

| N-Sulfonamide derivatives | Cu(II) | Potential antitumor and antibacterial agents |

| Cyano-bridged ligands | Zn(II), Ag(I) | Fluorescent coordination polymers |

| Thioamide-containing ligands | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Antibacterial metal complexes |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-cyano-N-propylbenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4-cyanobenzenesulfonyl chloride with propylamine. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Yield Optimization : Maintain stoichiometric ratios (1:1.2 sulfonyl chloride to amine) and low temperatures (0–5°C) to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 1.0 (t, 3H, CH2CH2CH3), δ 3.2 (q, 2H, NHCH2), δ 7.8–8.1 (m, 4H, aromatic protons). ¹³C NMR confirms the cyano group at ~118 ppm .

- FT-IR : Absorbance at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1160 cm⁻¹ (S=O asymmetric stretch) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 253.1) validates molecular weight .

Q. How does the electronic nature of the cyano group influence the compound’s reactivity?

- Methodological Answer : The electron-withdrawing cyano group deactivates the benzene ring, reducing electrophilic substitution reactivity. This directs nucleophilic attacks (e.g., hydrolysis) to the sulfonamide moiety. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G(d) basis set can quantify charge distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., solvent effects in bioassays) .

- Structural Validation : Re-synthesize disputed analogs and validate via X-ray crystallography (e.g., CCDC deposition) to confirm stereochemistry .

- Biological Replication : Standardize assay protocols (e.g., fixed IC50 determination methods in kinase inhibition studies) to reduce variability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., carbonic anhydrase IX). Prioritize compounds with ΔG < -8 kcal/mol .

- QSAR Modeling : Develop 2D-QSAR models with MOE software using descriptors like logP and polar surface area to predict bioactivity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .

Q. What advanced analytical methods are critical for detecting degradation products of this compound under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid/acetonitrile gradient. Monitor for sulfonic acid (m/z 155.0) and propylamine (m/z 60.1) fragments .

- Stability Studies : Incubate at 37°C in PBS (pH 7.4) for 48 hours; quantify degradation via AUC (area under the curve) analysis .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

- Methodological Answer :

- Solubility Screening : Use the shake-flask method in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG400). Optimal solubility is >1 mg/mL for intravenous dosing .

- Nanoparticulate Formulation : Prepare PLGA nanoparticles (200 nm size via solvent evaporation) to enhance bioavailability. Characterize encapsulation efficiency (>80%) via UV-Vis .

Q. What mechanistic insights explain the compound’s selectivity for sulfotransferase isoforms?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine Km and Vmax values. Use recombinant SULT1A1/1A3 isoforms for comparative assays .

- Mutagenesis Studies : Introduce point mutations (e.g., Tyr143Phe in SULT1A1) to identify critical binding residues via SPR (KD < 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.